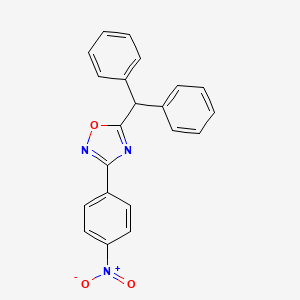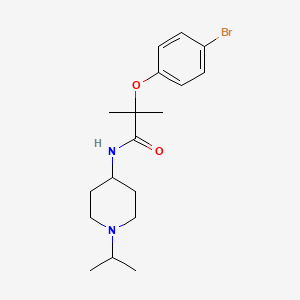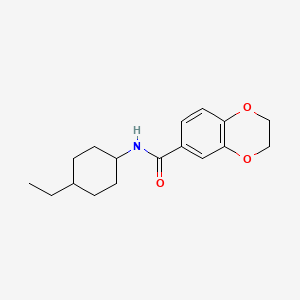
5-(diphenylmethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(diphenylmethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, commonly known as DPMO, is a heterocyclic compound that has been extensively studied for its potential use in scientific research. DPMO is a member of the oxadiazole family of compounds and has been shown to exhibit a range of interesting properties that make it a promising candidate for further study. In
作用機序
The mechanism of action of DPMO is not fully understood, but it is believed to involve the formation of a stable complex with certain biological molecules, such as proteins or nucleic acids. This complex formation can lead to changes in the structure or function of these molecules, which can be studied using a range of techniques, including fluorescence microscopy, NMR spectroscopy, and X-ray crystallography.
Biochemical and Physiological Effects:
DPMO has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further study. For example, DPMO has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. DPMO has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the main advantages of using DPMO in lab experiments is its high fluorescence intensity and photostability. This makes it an attractive alternative to other commonly used fluorescent probes, which can suffer from photobleaching or have low quantum yields. However, one limitation of using DPMO is that it can be toxic to certain cell types at high concentrations, which can limit its use in certain applications.
将来の方向性
There are many potential future directions for research on DPMO. One area of interest is in the development of new fluorescent probes based on the DPMO scaffold. By modifying the structure of DPMO, it may be possible to create probes with improved properties, such as increased brightness or improved selectivity for certain biological molecules. Another area of interest is in the development of new antimicrobial agents based on the DPMO scaffold. By modifying the structure of DPMO, it may be possible to create compounds with improved antimicrobial activity and reduced toxicity. Finally, there is also potential for the use of DPMO in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease, which are characterized by the dysfunction of certain enzymes, such as acetylcholinesterase.
合成法
The synthesis of DPMO is a relatively straightforward process that involves the reaction of benzaldehyde and 4-nitrobenzohydrazide in the presence of acetic anhydride and a catalyst. The resulting product is then treated with phosphorus oxychloride and triethylamine to yield DPMO. The purity of the final product can be improved through recrystallization from a suitable solvent.
科学的研究の応用
DPMO has been shown to exhibit a range of interesting properties that make it a promising candidate for scientific research. One of the most notable applications of DPMO is in the field of fluorescence microscopy. DPMO is a highly fluorescent compound that can be used as a fluorescent probe for imaging biological samples. Its high quantum yield and photostability make it an attractive alternative to other commonly used fluorescent probes.
特性
IUPAC Name |
5-benzhydryl-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-24(26)18-13-11-17(12-14-18)20-22-21(27-23-20)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUXBHGYMSREPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC(=NO3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Diphenylmethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-{1-[1-(3-methyl-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5234426.png)
![3-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)propanamide](/img/structure/B5234433.png)
![N-{1-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5234440.png)
![N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5234448.png)

![7-acetyl-3-(ethylthio)-6-(6-nitro-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5234468.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5234475.png)

amino]ethanol](/img/structure/B5234488.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5234491.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B5234511.png)
![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5234515.png)
amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5234516.png)